molecular formula C18H29NO3.HCl B000898 Levobetaxolol hydrochloride CAS No. 116209-55-3

Levobetaxolol hydrochloride

Cat. No. B000898
M. Wt: 343.9 g/mol
InChI Key: CHDPSNLJFOQTRK-LMOVPXPDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levobetaxolol hydrochloride is a cardioselective β-blocker that has shown efficacy in reducing intraocular pressure in patients with primary open-angle glaucoma and ocular hypertension. It is distinguished by its ability to block sodium and calcium influx, suggesting a potential neuroprotective activity. This property has made levobetaxolol a subject of interest in ophthalmic research, particularly regarding its pharmacological differences from other β-blockers used in the treatment of elevated intraocular pressure (IOP) (Quaranta, Turano, & Pizzolante, 2007).

Synthesis Analysis

While detailed synthesis pathways of Levobetaxolol hydrochloride in the literature are scarce, its pharmacological profile and efficacy in the treatment of ocular conditions have been well-documented. The focus on Levobetaxolol primarily concerns its clinical applications and pharmacodynamic properties, such as its selective β1 receptor inhibition and potential neuroprotective effects.

Molecular Structure Analysis

Levobetaxolol's effectiveness and selectivity can be attributed to its molecular structure, which affords it a high affinity for cloned human β1 over β2 receptors. This structural specificity underpins its utility in reducing intraocular pressure with minimal systemic side effects. The molecular structure facilitates a potent antagonistic activity on human β1 and β2 receptors, distinguishing it from other beta-adrenoceptor antagonists (Sharif, Xu, Crider, McLaughlin, & Davis, 2001).

Chemical Reactions and Properties

Levobetaxolol's chemical properties, including its interactions with various receptors and its pharmacological effects, are influenced by its structural features. These properties enable Levobetaxolol to provide therapeutic benefits in ocular treatments, such as reduced intraocular pressure and neuroprotection, by modulating ion influx in ocular cells.

Physical Properties Analysis

The physical properties of Levobetaxolol hydrochloride, including solubility and stability, are essential for its formulation into ophthalmic solutions. These properties ensure that Levobetaxolol can be effectively delivered to the eye, maintaining therapeutic concentrations for intraocular pressure management. The development of ophthalmic formulations, such as suspensions and nanoparticles carriers, illustrates the significance of these physical properties in enhancing ocular tolerance and drug release profiles (De & Hoffman, 2001).

Scientific Research Applications

  • Neuroprotective Agent for Retinopathy : Levobetaxolol has shown potential as a neuroprotective agent. It can protect retinal function and thicken retinal layers in models of photic-induced retinopathy, suggesting its effectiveness in treating retinopathies (Agarwal et al., 2002).

  • Mucoadhesive Ophthalmic Drug Delivery System : A study developed a new ophthalmic drug delivery system using partially neutralized poly(acrylic acid) combined with levobetaxolol for glaucoma treatment. This system demonstrates its application in enhancing drug delivery in ocular conditions (Lele & Hoffman, 2000).

  • Comparison with Timolol in Glaucoma Treatment : Levobetaxolol may be more effective than timolol as a neuroprotectant in glaucoma treatment. This effectiveness is attributed to its greater ability to block sodium and calcium influx (Osborne et al., 2004).

  • Lowering Intraocular Pressure (IOP) : Levobetaxolol has been found effective in lowering IOP in the eye, showing a higher affinity for beta1 receptors than beta2. This makes it a potential treatment for ocular hypertension (Sharif et al., 2001).

  • Treatment of Chronic Open-Angle Glaucoma and Ocular Hypertension : Levobetaxolol reduces intraocular pressure in patients with primary open-angle glaucoma and ocular hypertension. It is noted for its potential neuroprotective activity and improved ocular tolerance (Quaranta, Turano, & Pizzolante, 2007).

  • Efficacy in Pediatric Glaucomas : In a study comparing brinzolamide and levobetaxolol for pediatric glaucoma, levobetaxolol was found to be more effective, especially in primary congenital glaucoma (Whitson et al., 2008).

  • Ion-Selective Electrodes and Drug Delivery : Levobetaxolol has been incorporated into poly(acrylic acid) nanoparticles for ocular applications, showing stable release and long-term stability, which is important for sustained drug delivery (De & Hoffman, 2001).

  • Binding Affinities at Beta-Adrenoceptors : Levobetaxolol, along with other beta-blockers, has shown high affinities and selectivities at endogenous guinea pig beta-adrenoceptors, indicating its therapeutic potential for ocular hypotension (Sharif & Xu, 2004).

Safety And Hazards

Levobetaxolol hydrochloride should be handled with care to avoid contact with skin and eyes . It should be stored in a sealed container, away from moisture . Adverse effects may include eye pain, swelling, discharge, vision changes, and others .

properties

IUPAC Name

(2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDPSNLJFOQTRK-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151321
Record name Levobetaxolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levobetaxolol hydrochloride

CAS RN

116209-55-3
Record name Levobetaxolol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116209553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levobetaxolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVOBETAXOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MR4W4O06J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The oil obtained in Example 1 (179 grams) was dissolved in 400 mL of isopropylamine. After the reaction solution was refluxed for 2 days, the isopropylamine was distilled off and the residue was dissolved in 200 mL of toluene. The toluene was removed by vacuum distillation to give 222 grams of 1-{4-[2-(Cyclopropylmethoxy)ethyl]phenoxy}-3-isopropylamino-propane-2-ol (Betaxolol free base) which was used for the preparation of the hydrochloride salt without additional purification. The Betaxolol free base was dissolved in 300 mL of toluene containg 20 mL of isopropanol. A stream of hydrogen chloride gas was passed through the above solution at 0° C. until the reaction mixture pH was less than 3.0. The solvent was removed by vacuum distillation, and the residue was crystallized from 400 mL of acetone to give 102 grams (99% pure) of Betaxolol hydrochloride.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Timolol maleate powder was from Merck, Sharp and Dohme (West Point, Pa.) and was dissolved in 0.5% polysorbate 80 in normal saline with 0.01% benzalkonium chloride (40 mg/ml, and 20 mg/ml, respectively). Betaxolol hydrochloride (Betoptic; Alcon, Fort Worth, Tex.) at a concentration of 0.5% (5 mg/ml) and levobunalol hydrochloride (Betagan; Allergan, Irvine, Calif.) at a concentration of 0.5% (5 mg/ml), were obtained from the pharmacy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polysorbate 80
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
normal saline
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levobetaxolol hydrochloride
Reactant of Route 2
Reactant of Route 2
Levobetaxolol hydrochloride
Reactant of Route 3
Reactant of Route 3
Levobetaxolol hydrochloride
Reactant of Route 4
Reactant of Route 4
Levobetaxolol hydrochloride
Reactant of Route 5
Levobetaxolol hydrochloride
Reactant of Route 6
Reactant of Route 6
Levobetaxolol hydrochloride

Citations

For This Compound
39
Citations
L Quaranta, R Turano, T Pizzolante - Clinical Ophthalmology, 2007 - Taylor & Francis
… Levobetaxolol hydrochloride was introduced in the early 1980s as the first cardioselective β 1 -adrenergic antagonist for the … Levobetaxolol hydrochloride ophthalmic suspension …
Number of citations: 8 www.tandfonline.com
TK De, AS Hoffman - Journal of bioactive and compatible …, 2001 - journals.sagepub.com
… Aqueous dispersions containing 25 mg of nanoparticles (loaded with 2 mg of levobetaxolol hydrochloride) in 5 mL of water were added to each of six scintillation vials. These vials in …
Number of citations: 15 journals.sagepub.com
MJ Al-Wadei, AH Bakheit, AM Alaa, TA Wani - Profiles of Drug Substances …, 2021 - Elsevier
… The stability of optical purity for levobetaxolol hydrochloride … the optical purity for levobetaxolol hydrochloride was close to … The optical purity for levobetaxolol hydrochloride was stable. …
Number of citations: 3 www.sciencedirect.com
BS Lele, AS Hoffman - Journal of Biomaterials Science, Polymer …, 2000 - Taylor & Francis
… mucoadhesive drug delivery formulation based on an ionic complex of partially neutralized poly(acrylic acid) (PAA) and a highly potent beta blocker drug, levobetaxolol·hydrochloride (…
Number of citations: 48 www.tandfonline.com
SG Fraser - Clinical Ophthalmology, 2007 - Taylor & Francis
… idiopathic intracranial hypertension (IIH) in pregnancy’(Zamecki et al 2007) to in-depth reviews of important areas such as the pharmacology and use of levobetaxolol hydrochloride in …
Number of citations: 3 www.tandfonline.com
JA Han, WH Frishman, SW Sun, PM Palmiero… - Cardiology in …, 2008 - journals.lww.com
Glaucoma and ocular hypertension are highly prevalent conditions in individuals over the age of 40 and are commonly seen together in patients with cardiovascular disease. Many of …
Number of citations: 45 journals.lww.com
LE Stevens, PJ Missel, JC Lang - Analytical chemistry, 1992 - ACS Publications
… Formulation H contained levobetaxolol hydrochloride and resin in a vehicle containing mannitol for adjusting osmolality. Formulation I contained HEZ as l-µ particles in a vehicle …
Number of citations: 13 pubs.acs.org
J Melena, NN Osborne - Graefe's archive for clinical and experimental …, 2003 - Springer
Background Free radical production seems to be involved in the pathogenesis of a number of ocular diseases. Certain β-adrenoceptor antagonists display antioxidant properties, but …
Number of citations: 18 link.springer.com
S Roy, K Pal, A Anis, K Pramanik… - … monomers and polymers, 2009 - Taylor & Francis
… In a recent study, a partially neutralized poly(acrylic acid) complex was developed in the presence of levobetaxolol hydrochloride, a potent cardiac β-blocker. The delivery system was …
Number of citations: 269 www.tandfonline.com
R Čižmáriková, L Habala, J Valentová, M Markuliak - Applied Sciences, 2019 - mdpi.com
The present survey concentrates on pharmacodynamics and pharmacokinetics of selected β-adrenergic blockers from the point of view of their stereochemistry. It could be shown that …
Number of citations: 34 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.